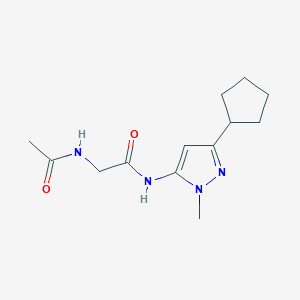
2-acetamido-N-(5-cyclopentyl-2-methylpyrazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N-(5-cyclopentyl-2-methylpyrazol-3-yl)acetamide, commonly known as CPMA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. CPMA is a pyrazole-based compound that has shown promising results in various scientific research studies.
作用機序
The exact mechanism of action of CPMA is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. CPMA may also modulate the activity of neurotransmitters in the central nervous system, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
CPMA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. CPMA has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
実験室実験の利点と制限
CPMA has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various animal models. However, there are also some limitations to its use in lab experiments. CPMA has limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Additionally, more research is needed to determine the optimal dosage and administration route for CPMA.
将来の方向性
There are several future directions for research on CPMA. One area of interest is its potential use in the treatment of neurodegenerative disorders. CPMA has shown promising results in animal models of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its clinical potential. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. CPMA has shown promising results in animal models of pain and inflammation, and further research is needed to determine its clinical potential in these areas. Finally, more research is needed to optimize the synthesis method of CPMA and improve its solubility in aqueous solutions.
合成法
CPMA can be synthesized through a multistep process that involves the reaction of 5-cyclopentyl-2-methylpyrazol-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with acetamide to form CPMA. This synthesis method has been optimized by various research groups to improve the yield and purity of CPMA.
科学的研究の応用
CPMA has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. CPMA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. CPMA has shown promising results in preclinical studies, and further research is needed to determine its clinical potential.
特性
IUPAC Name |
2-acetamido-N-(5-cyclopentyl-2-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-9(18)14-8-13(19)15-12-7-11(16-17(12)2)10-5-3-4-6-10/h7,10H,3-6,8H2,1-2H3,(H,14,18)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQZUJFKHVLSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CC(=NN1C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide](/img/structure/B7648299.png)

![N-[[2-(2-hydroxyethoxy)phenyl]methyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648308.png)
![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7648330.png)
![N-[1-(1-tert-butyl-3-methylpyrazol-4-yl)ethyl]-1-(5-fluoropyridin-3-yl)ethanamine](/img/structure/B7648335.png)
![Methyl 2,2-dimethyl-3-[(2-methylpyridin-3-yl)methylamino]propanoate](/img/structure/B7648347.png)
![2,4,5-trifluoro-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7648359.png)
![N-cyclopentyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-3-sulfonamide](/img/structure/B7648366.png)
![N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7648368.png)
![4-[(2-ethylpyrazol-3-yl)methyl]-N-methylmorpholine-2-carboxamide](/img/structure/B7648378.png)
![4-[1-Methyl-4-[[1-(oxolan-3-yl)propylamino]methyl]pyrazol-3-yl]benzonitrile](/img/structure/B7648385.png)
![4-(Furan-2-carbonyl)-3-[2-(trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B7648389.png)